![molecular formula C16H12N2O2 B14304295 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 118021-69-5](/img/structure/B14304295.png)
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the reaction of 2-hydroxybenzohydrazide with 2-hydroxy-1-naphthaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding amines.
Scientific Research Applications
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one exerts its effects involves its interaction with various molecular targets. For example, as an antimicrobial agent, it may inhibit enzyme activity essential for microbial growth. As an anticancer agent, it can induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Hydroxyphenyl)hydrazinylidene]-1-prop-2-enyl-2-indolone
- 3-[2-(2-Hydroxyphenyl)hydrazinylidene]pyridine-2,6(1H,3H)-dione
Uniqueness
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to other hydrazones. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
118021-69-5 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-4-3-7-13(15)17-18-14-9-11-5-1-2-6-12(11)10-16(14)20/h1-10,19-20H |
InChI Key |
DQFVJLRUGBOOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N=NC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


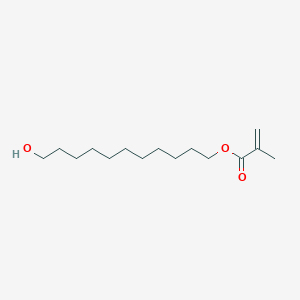

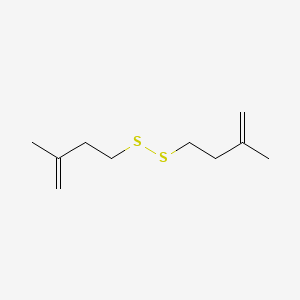
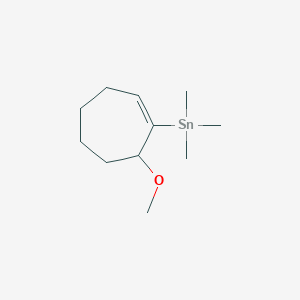
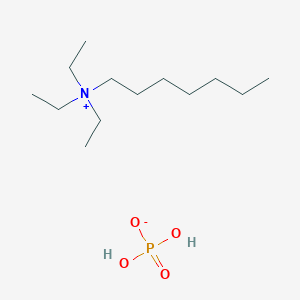
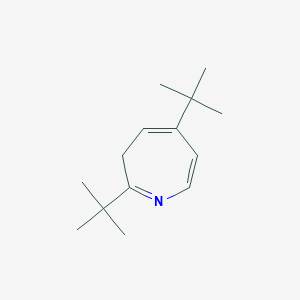
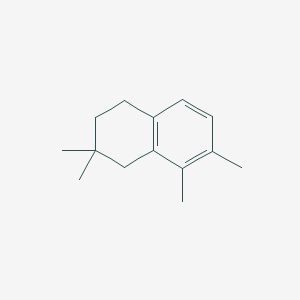
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
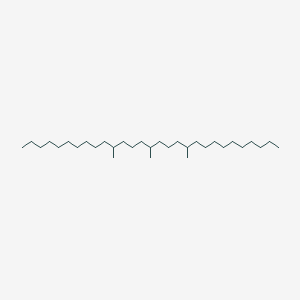

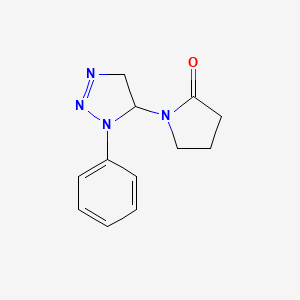
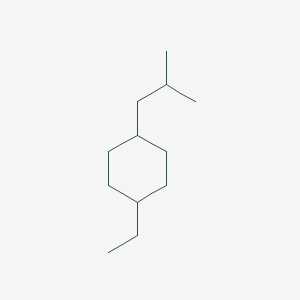

![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
